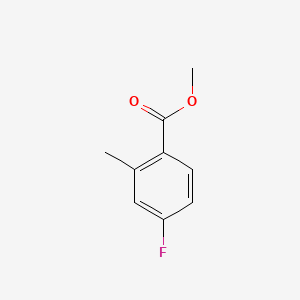

4-氟-2-甲基苯甲酸甲酯

概述

描述

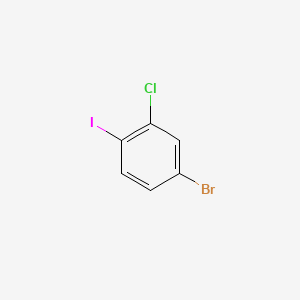

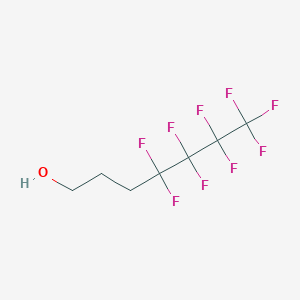

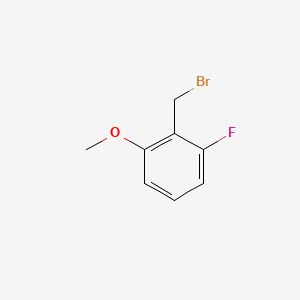

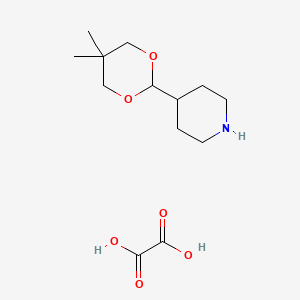

Methyl 4-fluoro-2-methylbenzoate is a chemical compound that is part of the methylbenzoate family, characterized by a benzene ring substituted with a fluoro group at the fourth position and a methyl group at the second position. This compound is structurally related to various benzoates that are used in different applications, including pharmaceuticals, cosmetics, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been reported, where modifications to the Jacobsen cyclization process allowed the creation of pure samples of target compounds . Although not directly about methyl 4-fluoro-2-methylbenzoate, this indicates that similar synthetic strategies could potentially be applied to synthesize the compound . Additionally, the synthesis of various fluorobenzoates has been explored, such as the preparation of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene , suggesting that halogenated toluenes could be precursors for methyl 4-fluoro-2-methylbenzoate as well.

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxybenzoate, has been determined using single-crystal X-ray diffraction, revealing extensive intermolecular hydrogen bonding . While the exact structure of methyl 4-fluoro-2-methylbenzoate is not provided, it can be inferred that the presence of the fluoro and methyl groups would influence its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The electrochemical behavior of methylfluorobenzoates has been studied, showing that the stabilization of the radical anion due to the electron-withdrawing group leads to intra-molecular dissociative electron transfer . This suggests that methyl 4-fluoro-2-methylbenzoate could undergo similar electrochemical reactions, potentially leading to fragmentation or dimerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-fluoro-2-methylbenzoate can be extrapolated from studies on similar compounds. For instance, the analysis of methyl 4-hydroxybenzoate revealed a correlation between experimental and computed vibrational spectra, and the energies of frontier orbitals were used to calculate chemical quantum parameters . These findings could be relevant to understanding the reactivity and stability of methyl 4-fluoro-2-methylbenzoate. Additionally, the electrochemical reduction of methylfluorobenzoates has been analyzed, providing insights into their reduction behavior and the influence of electron-withdrawing groups .

科学研究应用

厌氧降解研究

研究表明,某些氟化化合物(如 6-氟-3-甲基苯酚)可用于研究污水污泥中的厌氧降解过程。这种方法有助于理解复杂有机化合物的分解,导致 4-羟基-2-甲基苯甲酸等较简单物质的积累。这类研究在环境微生物学和废物管理中至关重要 (Londry & Fedorak, 1993).

药物分析和防腐

4-羟基苯甲酸甲酯(也称为对羟基苯甲酸甲酯)与 4-氟-2-甲基苯甲酸甲酯密切相关。它被广泛用作化妆品、个人护理产品和食品防腐剂中的抗菌剂。已经对其晶体结构和化学性质进行了研究,这对于确保这些产品的安全性和有效性至关重要 (Sharfalddin 等,2020).

合成和化学转化研究

已经开发了相关化合物的合成程序,例如 4-氨基-2-氟-N-甲基苯甲酰胺。这些方法对于在各种化学和制药工艺中使用的中间体的制备至关重要 (Xu 等,2013).

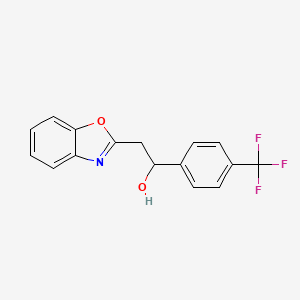

成像和诊断应用

源自 4-氟-2-甲基苯甲酸甲酯的氟化化合物正在成像领域得到探索。例如,碳-11 标记的氟化 2-芳基苯并噻唑是用于正电子发射断层扫描 (PET) 的潜在探针,用于对癌症中的酪氨酸激酶进行成像。这是癌症诊断和监测向前迈出的一步 (Wang 等,2006).

新型荧光化学传感器

化学传感器的发展见证了 3,5-双((E)-(2-羟基苯亚氨基)甲基)-4-羟基苯甲酸甲酯的使用,它对 Al3+ 离子具有高度选择性和敏感性。这类研究在环境监测和生物医学应用中至关重要 (Ye 等,2014).

机电研究

已经研究了相关化合物(如甲基氟苯甲酸酯)的电化学还原,以了解 C-F 键断裂的机理。这项研究有助于我们理解电化学过程,这在材料科学和电池技术等领域至关重要 (Muthukrishnan & Sangaranarayanan, 2010).

安全和危害

“Methyl 4-fluoro-2-methylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name |

methyl 4-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFCTCYDRQFPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381962 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-2-methylbenzoate | |

CAS RN |

174403-69-1 | |

| Record name | methyl 4-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。